molecular formula C37H76O2S2 B015567 Hexatriacontyl Methanethiosulfonate CAS No. 887406-39-5

Hexatriacontyl Methanethiosulfonate

Cat. No.: B015567
CAS No.: 887406-39-5
M. Wt: 617.1 g/mol
InChI Key: AYGYFESGGGAWOZ-UHFFFAOYSA-N
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Description

1-Methylsulfonylsulfanylhexatriacontane is a sulfonic acid derivative with the molecular formula C37H76O2S2 and a molecular weight of 617.13 g/mol. This compound is known for its diverse biological activities, including potential antimicrobial and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylsulfanylhexatriacontane can be synthesized through the reaction of hexatriacontyl methanethiosulfonate with thiols to form mixed disulfides. The reaction conditions typically involve the use of specific reagents and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Methylsulfonylsulfanylhexatriacontane involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonylsulfanylhexatriacontane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

1-Methylsulfonylsulfanylhexatriacontane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to probe the structures of various receptor channels.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in the field of HIV inhibitors.

    Industry: Utilized in the development of agricultural chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Methylsulfonylsulfanylhexatriacontane involves its interaction with specific molecular targets and pathways. The compound reacts with thiols to form mixed disulfides, which can modulate the activity of various proteins and enzymes. This interaction can lead to changes in cellular processes, contributing to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

1-Methylsulfonylsulfanylhexatriacontane can be compared with other sulfonic acid derivatives and sulfone compounds. Similar compounds include:

    Hexatriacontyl methanethiosulfonate: Shares a similar structure and reactivity profile.

    Sulfonic acid polymers: Known for their potential as HIV inhibitors.

    Sulfone derivatives with 1,3,4-oxadiazole moieties: Effective in controlling bacterial infections in agriculture.

The uniqueness of 1-Methylsulfonylsulfanylhexatriacontane lies in its specific reactivity with thiols and its diverse biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-methylsulfonylsulfanylhexatriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H76O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-40-41(2,38)39/h3-37H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGYFESGGGAWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H76O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399783
Record name Hexatriacontyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-39-5
Record name Hexatriacontyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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